molecular formula C16H8Cl2F3NO2 B2790851 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone CAS No. 303997-73-1

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone

Cat. No. B2790851
CAS RN: 303997-73-1
M. Wt: 374.14
InChI Key: MEVODFKMBPUVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone (4CP3CTFP) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a member of the furanone family, which consists of compounds that have a five-membered ring containing one oxygen atom and four carbon atoms. 4CP3CTFP is produced by a reaction between 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridine in a solvent such as dichloromethane. It is a colorless solid with a molecular weight of 296.5 g/mol, a melting point of 83-85 °C, and a boiling point of 180-182 °C.

Mechanism of Action

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a synthetic compound that acts as an inhibitor of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity is reversible and can be overcome by increasing the concentration of the substrate.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been used to study the biochemical and physiological effects of enzyme inhibition. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to affect the metabolism of neurotransmitters, hormones, and other biologically active molecules.

Advantages and Limitations for Lab Experiments

The use of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has several advantages for laboratory experiments. It is a synthetic compound, so it is easy to synthesize and is relatively inexpensive. Additionally, it is a reversible inhibitor, so it can be used to study the effects of enzyme inhibition without permanently blocking the enzyme's activity. However, it is important to note that 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a relatively weak inhibitor and its effects may not be as strong as those of other inhibitors.

Future Directions

The use of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has potential applications in the development of new drugs and treatments. It could be used to study the effects of enzyme inhibition on the metabolism of various molecules, such as neurotransmitters and hormones. Additionally, it could be used to study the effect of enzyme inhibition on the regulation of gene expression and signal transduction. Finally, it could be used to study the effects of enzyme inhibition on the structure and function of proteins.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone is a two-step reaction. The first step involves the reaction between 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridine in a solvent such as dichloromethane. The reaction is carried out at room temperature and the product is a white solid. The second step involves the reaction of the product with sodium hydroxide in a solvent such as water. This reaction is also carried out at room temperature and the product is a colorless solid.

Scientific Research Applications

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been used in numerous scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics and the regulation of metabolic pathways. Additionally, it has been used in the study of enzyme inhibitors and the development of new drugs. It has also been used in the study of gene expression, signal transduction, and the regulation of gene transcription.

properties

IUPAC Name

3-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2F3NO2/c17-10-3-1-8(2-4-10)11-7-24-15(23)13(11)14-12(18)5-9(6-22-14)16(19,20)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVODFKMBPUVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.